Cas no 131589-60-1 (Methanone,(4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-)
131589-60-1 structure
Product Name:Methanone,(4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-
Numero CAS:131589-60-1
MF:C21H13N3O3S
MW:387.411223173141
CID:154473
PubChem ID:3036038
Update Time:2025-04-19
Methanone,(4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanone,(4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-
- (4-azidophenyl)-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]methanone
- 3-(4-azidobenzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thiophene
- (4-Azidophenyl)(6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)methanone
- (4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]methanone
- Methanone, (4-azidophenyl)(6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)-
- Protioaryl azide, paa
- DTXSID40157123
- 131589-60-1
- CHEMBL435801
-
- Inchi: 1S/C21H13N3O3S/c22-24-23-14-5-1-12(2-6-14)20(27)19-17-10-9-16(26)11-18(17)28-21(19)13-3-7-15(25)8-4-13/h1-11,25-26H
- Chiave InChI: XBMPLXNNPNMNRV-UHFFFAOYSA-N
- Sorrisi: S1C2C=C(C=CC=2C(C(C2C=CC(=CC=2)N=[N+]=[N-])=O)=C1C1C=CC(=CC=1)O)O
Proprietà calcolate
- Massa esatta: 387.06789
- Massa monoisotopica: 387.06776246g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 28
- Conta legami ruotabili: 4
- Complessità: 610
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.2
- Superficie polare topologica: 100Ų
Proprietà sperimentali
- PSA: 106.29
Methanone,(4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]- Letteratura correlata
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
131589-60-1 (Methanone,(4-azidophenyl)[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso